Home > Products > Screening Compounds P96842 > 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid - 1823900-35-1

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Catalog Number: EVT-2856352
CAS Number: 1823900-35-1
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.059
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines, naturally occurring molecules crucial for various biological processes. This structural similarity makes pyrrolo[2,3-d]pyrimidines valuable scaffolds in medicinal chemistry, particularly in developing antitumor, antiviral, and antibacterial agents [ [, , , , ] ]. Substituted pyrrolo[2,3-d]pyrimidines, like those mentioned in the provided papers, exhibit diverse biological activities, making them attractive targets for drug discovery research.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines significantly influences their biological activity. Substituents on the core structure play crucial roles in determining their interactions with target enzymes or receptors. The papers often utilize X-ray crystallography [ [, ] ] and NMR spectroscopy [ [, , ] ] to analyze the molecular structures of synthesized compounds. These techniques provide valuable insights into bond lengths, angles, conformations, and intermolecular interactions, ultimately aiding in understanding structure-activity relationships and designing more potent and selective derivatives.

Chemical Reactions Analysis
  • Nucleophilic Substitution: The presence of electron-withdrawing groups on the pyrrolo[2,3-d]pyrimidine core facilitates nucleophilic substitution reactions with various nucleophiles like amines, alkoxides, and thiols [ [, , ] ].
  • Electrophilic Substitution: Electron-rich positions on the pyrrolo[2,3-d]pyrimidine ring system are susceptible to electrophilic attack, allowing for halogenation and Friedel-Crafts reactions [ [, ] ].
  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki couplings allow the introduction of aryl or alkenyl groups, further expanding the structural diversity and potential applications of these compounds [ [, ] ].
  • Cyclization Reactions: Intramolecular cyclization reactions using various reagents like formaldehyde, isocyanates, and acid chlorides provide access to fused heterocyclic systems with enhanced biological activities [ [, , ] ].
Mechanism of Action
  • Dihydrofolate Reductase (DHFR) Inhibition: Many pyrrolo[2,3-d]pyrimidine antifolates, particularly those with glutamate moieties, inhibit DHFR, a key enzyme in folate metabolism and DNA synthesis, leading to antitumor activity [ [, , , , , ] ].
  • Thymidylate Synthase (TS) Inhibition: Certain pyrrolo[2,3-d]pyrimidines directly inhibit TS, another crucial enzyme in DNA synthesis, further contributing to their antitumor effects [ [, , , ] ].
  • Other Mechanisms: The papers also mention the potential for these compounds to interact with other targets like kinases and interfere with various cellular signaling pathways [ [] ].
Applications
  • Antitumor Agents: Due to their ability to inhibit DHFR and TS, many pyrrolo[2,3-d]pyrimidine derivatives exhibit potent antitumor activity against various cancer cell lines [ [, , , , , , ] ].
  • Antiviral Agents: Certain pyrrolo[2,3-d]pyrimidine nucleosides demonstrate promising antiviral activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus (HSV) [ [, , , ] ].
  • Antibacterial Agents: Some pyrrolo[2,3-d]pyrimidines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential leads for developing novel antibiotics [ [, ] ].
  • Other Applications: These compounds also hold potential for treating other diseases like allergic reactions [ [] ], pain [ [] ], and diabetes [ [] ].
Future Directions
  • Development of Dual-Acting Inhibitors: Designing novel pyrrolo[2,3-d]pyrimidines with dual inhibitory activity against multiple targets, such as DHFR and TS, could lead to more effective and safer antitumor agents with reduced resistance development [ [, ] ].
  • Optimization of Pharmacokinetic Properties: Exploring different substitutions and structural modifications to improve the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion, is crucial for developing viable drug candidates [ [] ].

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (ara-Cadeguomycin)

  • Compound Description: ara-Cadeguomycin is a nucleoside analog and an analog of cadeguomycin. It features a β-D-arabinofuranosyl group linked to the N-7 nitrogen of the pyrrolo[2,3-d]pyrimidine ring system. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic Acid (4)

  • Compound Description: This compound is a classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It contains a 2'-fluorobenzoyl-l-glutamic acid moiety attached to the 5-position of the pyrrolo[2,3-d]pyrimidine core via a thio linker. []
  • Relevance: Both this compound and the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, share the same pyrrolo[2,3-d]pyrimidine core. The key structural difference is the presence of the elaborate side chain at the 5-position and the substitution pattern on the aromatic ring in compound 4, which are absent in the target compound. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic Acid (5)

  • Compound Description: This compound is another classical 6-5 ring-fused pyrrolo[2,3-d]pyrimidine analog designed as a TS inhibitor and antitumor agent. It is structurally very similar to compound 4, except for a chlorine atom replacing the fluorine atom at the 2'-position of the benzoyl ring. []
  • Relevance: Like compound 4, this compound shares the pyrrolo[2,3-d]pyrimidine core with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, but it contains a complex side chain with a 2'-chlorobenzoyl-l-glutamic acid moiety at the 5-position, which differentiates it from the target compound. []

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic Acid (4)

  • Compound Description: This compound is a three-atom-bridged analog of the antitumor agent TNP-351. It features a benzoyl-L-glutamic acid moiety linked to the 5-position of the pyrrolo[2,3-d]pyrimidine core through a methylene aminomethylene bridge. []
  • Relevance: Both this compound and the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, belong to the pyrrolo[2,3-d]pyrimidine class of compounds. While they share a common core structure, the presence of the extensive side chain at the 5-position and the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring in this compound distinguish it from the target compound. []

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic Acid (5)

  • Compound Description: This compound is another three-atom-bridged analog of the antitumor agent TNP-351. It shares the same core structure and side chain as compound 4 but differs in the presence of an additional amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. []
  • Relevance: Like compound 4, this compound also belongs to the pyrrolo[2,3-d]pyrimidine class and has a benzoyl-L-glutamic acid side chain at the 5-position, which is absent in the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. The variations in the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring further differentiate them. []

4-amino-6-bromo-5-cyano-7-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d] pyrimidine (3)

  • Compound Description: This compound is an intermediate in the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives related to the nucleoside antibiotics toyocamycin and sangivamycin. []

4-amino-5-cyano-7-[(2-acetoxyethoxy)-methyl]pyrrolo[2,3-d]pyrimidine (4)

  • Compound Description: This compound is another intermediate in the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives related to the nucleoside antibiotics toyocamycin and sangivamycin. []
  • Relevance: Like compound 3, this compound shares the pyrrolo[2,3-d]pyrimidine core with the target compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid. It has a cyano group at the 5-position and a (2-acetoxyethoxy)methyl group at the 7-position. The key structural differences are the lack of a bromo substituent at the 6-position and the presence of an amino group at the 4-position in this compound, as well as the presence of a carboxylic acid group at the 4-position and the different substituents at the 5- and 7-positions in the target compound. []

8. 4-amino-5-cyano-1-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidin e (5)* Compound Description: This compound is an N1 isomer of compound 4, also obtained during the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives. []* Relevance: While sharing the same core pyrrolo[2,3-d]pyrimidine structure with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, this compound differs in the position of the (2-acetoxyethoxy)methyl substituent, which is attached to N1 instead of N7. Further structural variations include the presence of amino and cyano groups at positions 4 and 5, respectively, in contrast to the bromo, methyl, and carboxylic acid substituents in the target compound. []

9. 4-amino-5-cyano-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (6)* Compound Description: This compound is a key intermediate obtained during the synthesis of various 5-substituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, including a sangivamycin derivative. []* Relevance: Compound 6 and 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid belong to the same pyrrolo[2,3-d]pyrimidine family, but they differ in the substituents at the 4-, 5-, and 7-positions. Compound 6 possesses a (2-hydroxyethoxy)methyl group at the 7-position and amino and cyano groups at positions 4 and 5, respectively. In contrast, the target compound has a carboxylic acid group at the 4-position, a bromo group at the 5-position, and a methyl group at the 7-position. []

10. 4-amino-5-cyano-1-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidin e (7)* Compound Description: This compound is the N1 isomer of compound 6, differing in the attachment point of the (2-hydroxyethoxy)methyl group. []* Relevance: While sharing the core pyrrolo[2,3-d]pyrimidine scaffold with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, this compound features the (2-hydroxyethoxy)methyl substituent at the N1 position instead of the N7 position. Additionally, it possesses amino and cyano groups at positions 4 and 5, respectively, which contrast with the carboxylic acid, bromo, and methyl substituents found in the target compound. []

11. 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylate (6a)* Compound Description: This compound is synthesized by heating 2,4-diamino-6-chloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate. []* Relevance: This compound and 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid both belong to the broader family of heterocyclic carboxylic acids but differ in their core structures. Compound 6a is a thieno[2,3-d]pyrimidine derivative, whereas the target compound is a pyrrolo[2,3-d]pyrimidine. They also differ in their substitution patterns. []

2-amino-6-methyl-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines (7)

  • Compound Description: This group of compounds represents a series of 7-substituted derivatives of ALIMTA (LY231514, MTA), a known antifolate drug. []
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid, but they differ in the substituents at the 2-, 5-, and 7-positions. The presence of a vinyl group at the 5-position and a variety of substituents at the 7-position distinguishes this group from the target compound. []

Properties

CAS Number

1823900-35-1

Product Name

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.059

InChI

InChI=1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)

InChI Key

QYCDHYNONIXBMC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.